molecular formula C19H19N5OS B11189908 N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B11189908
M. Wt: 365.5 g/mol
InChI Key: QTNQSUYBWAJBLV-UHFFFAOYSA-N
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Description

The compound N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide features a fused [1,2,4]triazolo[4,3-a]benzimidazole core linked via a sulfanyl group to an acetamide moiety substituted with a 4-isopropylphenyl group.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N5OS/c1-12(2)13-7-9-14(10-8-13)20-17(25)11-26-19-23-22-18-21-15-5-3-4-6-16(15)24(18)19/h3-10,12H,11H2,1-2H3,(H,20,25)(H,21,22)

InChI Key

QTNQSUYBWAJBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

Preparation Methods

Formation of Benzimidazole-2-thione

The synthesis begins with benzimidazole-2-thione , prepared by reacting o-phenylenediamine with carbon disulfide in ethanol under reflux (12 h, 80°C). The thione intermediate precipitates as a yellow solid (yield: 78–85%) and is purified via recrystallization from ethanol.

Hydrazide Formation and Cyclization

Benzimidazole-2-thione is treated with hydrazine hydrate (35% w/v) in acetonitrile at 20°C for 1 h to yield 2-hydrazinylbenzimidazole . Subsequent dehydration using phosphorus oxychloride (POCl₃) at 110°C for 3 h induces cyclization, forming the triazolo[4,3-a]benzimidazole core. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane (DCM). The product is isolated as a white crystalline solid (yield: 65–72%).

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Hydrazine additionNH₂NH₂·H₂O, CH₃CN, 20°C, 1 h85
CyclizationPOCl₃, 110°C, 3 h72

Synthesis of the Acetamide Side Chain

The N-[4-(propan-2-yl)phenyl]acetamide moiety is constructed through a two-step sequence.

Chloroacetylation of 4-Isopropylaniline

4-Isopropylaniline is reacted with chloroacetyl chloride in anhydrous DCM under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, and the reaction proceeds at 0°C for 2 h. The crude 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide is filtered and recrystallized from ethyl acetate (yield: 88–92%).

Thiol-Alkyl Substitution

The triazolobenzimidazole-3-thiol (from Section 1.2) undergoes nucleophilic substitution with 2-chloroacetamide. In DMF, potassium carbonate (K₂CO₃) deprotonates the thiol, enabling attack on the chloroacetamide’s α-carbon. The reaction is stirred at 50°C for 6 h, yielding the sulfanyl-linked intermediate (yield: 68–75%).

Optimization Insights:

  • Solvent: DMF > DCM due to better solubility of ionic intermediates.

  • Base: K₂CO₃ outperforms NaHCO₃ in reaction rate.

Final Amide Coupling and Characterization

The terminal amine of the sulfanyl-acetamide intermediate is coupled with 4-isopropylbenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as the activating agent. The reaction is conducted in THF at 25°C for 24 h, followed by filtration to remove dicyclohexylurea. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, ArH), 7.89–7.82 (m, 4H, ArH), 3.92 (s, 2H, SCH₂), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH₃).

  • HRMS (ESI): m/z calcd for C₂₁H₂₂N₅OS [M+H]⁺ 400.1542, found 400.1545.

Alternative Methodologies and Yield Comparison

Microwave-Assisted Cyclization

A patent-derived approach utilizes microwave irradiation (150°C, 20 min) for the cyclization step, reducing reaction time from 3 h to 20 min with comparable yields (70%).

One-Pot Sequential Synthesis

Combining hydrazide formation and cyclization in a single pot with POCl₃ increases throughput but requires stringent temperature control to avoid byproducts.

Yield Comparison Table:

MethodTriazolo Core Yield (%)Overall Yield (%)
Conventional7258
Microwave7055
One-Pot6850

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The use of POCl₃ ensures selective formation of the [4,3-a] regioisomer over [1,5-a] derivatives, as confirmed by NOE NMR studies.

Purification of Sulfanyl Intermediates

Silica gel chromatography with 5% methanol in DCM effectively removes unreacted thiols, enhancing final product purity (>98% by HPLC).

Chemical Reactions Analysis

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or benzimidazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 9H-[1,2,4]triazolo[4,3-a]benzimidazole derivatives with acetamides. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques help confirm the molecular structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that compounds similar to N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazole and benzimidazole moieties are known to interact with DNA and inhibit cell proliferation in various cancer cell lines.
  • Case Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria.
  • Inhibition Studies : The compound demonstrated significant inhibition of bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Mechanism : The presence of the triazole ring is associated with the modulation of inflammatory pathways.
  • Experimental Findings : Animal models have shown decreased levels of pro-inflammatory cytokines upon treatment with related compounds .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

Application AreaPotential BenefitsResearch References
Cancer TreatmentInduction of apoptosis in tumor cells ,
Antimicrobial TherapyEffective against bacterial infections ,
Neurological DisordersPossible treatment for Alzheimer’s disease ,
Anti-inflammatory AgentsReduction of inflammation markers ,

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [1,2,4]Triazolo[4,3-a]benzimidazole -S-CH2-C(=O)-NH-(4-isopropylphenyl) C19H20N6O2S* ~412.5† Lipophilic isopropyl group; fused benzimidazole-triazole core
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide Thiazolo-triazine + triazolo-benzimidazole -S-CH2-C(=O)-NH-(thiazolo-triazine) C16H12N8O2S2 412.5 Dual heterocyclic system; potential kinase inhibition
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazole + benzothiazole -S-CH2-CH2-C(=O)-NH-(benzothiazolylphenyl); 4-chlorophenyl C26H18ClN5OS3 548.1 Extended sulfanyl chain; halogenated aryl group
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Benzimidazole + triazole-thiazole -O-CH2-triazole-C(=O)-NH-(thiazolylphenyl) C26H20N8O2S 532.5 Phenoxymethyl linker; dual heterocyclic systems (triazole-thiazole)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolopyrimidine -S-CH2-C(=O)-NH-phenyl C19H16N6OS2 424.5 Rigid, fused tetrahydro ring system; simpler acetamide substituent

*Hypothetical formula based on IUPAC name; †Estimated based on analog data.

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a benzimidazole-triazole hybrid moiety, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that benzimidazole-triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated strong activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action is thought to involve inhibition of critical enzymes and disruption of microbial cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. coli25 µg/mL
Compound CC. albicans10 µg/mL

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For instance, derivatives with structural similarities have shown cytotoxic effects on various cancer cell lines, including Jurkat (human T-cell leukemia) and Caco II (human colon carcinoma). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Jurkat15
Caco II20
MCF-725

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, while the benzimidazole moiety can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Studies

  • Antimicrobial Screening : A study screened a series of benzimidazole-triazole derivatives for antimicrobial activity using the disc diffusion method. The results indicated that compounds with substitutions at specific positions on the triazole ring exhibited enhanced activity against E. coli and C. albicans .
  • Cytotoxicity Assessment : In vitro studies conducted on Jurkat and Caco II cells revealed that certain derivatives led to significant reductions in cell viability, suggesting potential for further development as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[4-(propan-2-yl)phenyl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide?

  • The synthesis typically involves multi-step routes, including:

  • Cyclization reactions to form the triazolo-benzimidazole core.
  • Thioether linkage formation between the acetamide and triazole moieties using coupling agents like EDCI/HOBt.
  • Purification via column chromatography or recrystallization to isolate the final product .
    • Key intermediates include substituted benzimidazole precursors and functionalized acetamide derivatives.

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Conduct pH-dependent stability assays (e.g., incubate in buffers at pH 2.0, 7.4, and 9.0) to simulate gastrointestinal, blood, and intracellular environments.
  • Monitor degradation via HPLC and compare retention times to fresh samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Catalyst use : Pd-based catalysts may accelerate coupling steps, but require inert atmospheres .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response studies : Clarify whether observed discrepancies arise from concentration-dependent effects.
  • Target validation : Use siRNA or CRISPR to confirm involvement of suspected biological targets (e.g., kinases, receptors).
  • Metabolic stability assays : Rule out rapid degradation in cell culture vs. in vivo models .

Q. How can structural modifications enhance selectivity for therapeutic targets?

  • SAR studies : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or benzimidazole rings to modulate binding affinity.
  • Computational docking : Predict interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock or Schrödinger .

Q. What in vitro and in vivo models are suitable for evaluating anticancer efficacy?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values.
  • In vivo : Employ xenograft models (e.g., nude mice with implanted tumors) to measure tumor regression and metastasis inhibition.
  • Include positive controls (e.g., cisplatin, doxorubicin) for benchmarking .

Q. How do computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME, pkCSM): Estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks.
  • Molecular dynamics simulations : Model binding stability with targets over time (≥100 ns simulations recommended) .

Methodological Insights

  • Contradiction Analysis : When biological activity varies between studies, validate assay conditions (e.g., cell passage number, serum concentration) and compound batch purity .
  • Synthetic Challenges : Low yields in thioether formation may require alternative coupling agents (e.g., DCC instead of EDCI) or microwave-assisted synthesis .
  • Physicochemical Profiling : Determine logD (distribution coefficient) via shake-flask methods to guide formulation strategies for poor aqueous solubility .

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